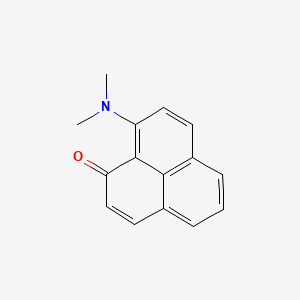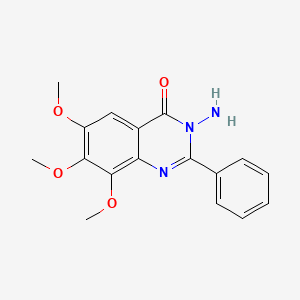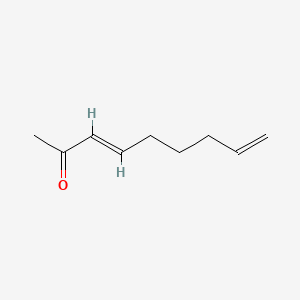
3,8-Nonadien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,8-Nonadien-2-one is an organic compound characterized by its unique structure, which includes a nonane backbone with two double bonds and a ketone functional group. This compound is known for its distinctive aroma and is often found in various natural sources, including essential oils and certain fruits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,8-Nonadien-2-one typically involves the use of alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In industrial settings, (E)-3,8-Nonadien-2-one can be produced through catalytic processes that involve the selective hydrogenation of polyunsaturated precursors. These processes are optimized to achieve high yields and purity, often employing catalysts such as palladium or platinum supported on carbon.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3,8-Nonadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in (E)-3,8-Nonadien-2-one can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
(E)-3,8-Nonadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s aroma makes it useful in studies related to olfaction and pheromone signaling.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the flavor and fragrance industry to impart specific scents to products.
Mecanismo De Acción
The mechanism by which (E)-3,8-Nonadien-2-one exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its chemical structure allows it to participate in various biochemical pathways, potentially influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Nonenal: Another nonane derivative with a similar structure but differing in the position of the double bonds.
(Z)-3,8-Nonadien-2-one: The geometric isomer of (E)-3,8-Nonadien-2-one, with different spatial arrangement of the double bonds.
Uniqueness
(E)-3,8-Nonadien-2-one is unique due to its specific double bond configuration and the presence of a ketone group, which contribute to its distinct chemical properties and applications. Its ability to participate in a variety of chemical reactions and its role in olfactory research further distinguish it from similar compounds.
Propiedades
Número CAS |
55282-90-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(3E)-nona-3,8-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3,7-8H,1,4-6H2,2H3/b8-7+ |
Clave InChI |
YKLUYYMKAUDXNV-BQYQJAHWSA-N |
SMILES isomérico |
CC(=O)/C=C/CCCC=C |
SMILES canónico |
CC(=O)C=CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


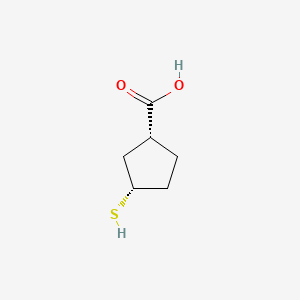
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
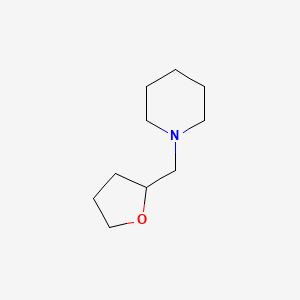
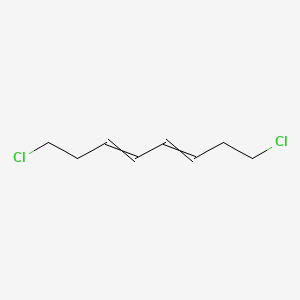
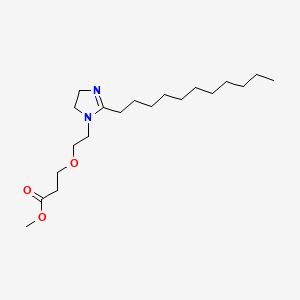
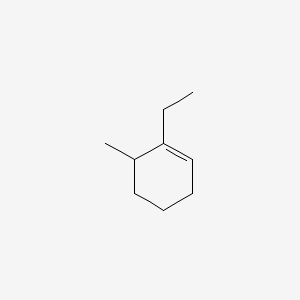
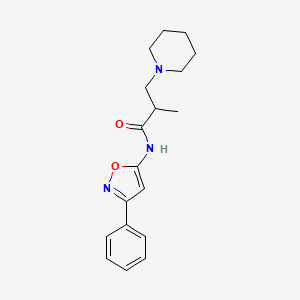
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)

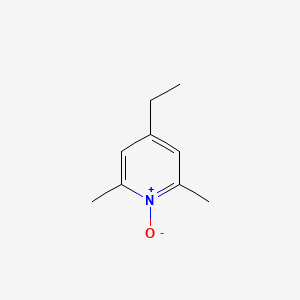
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
